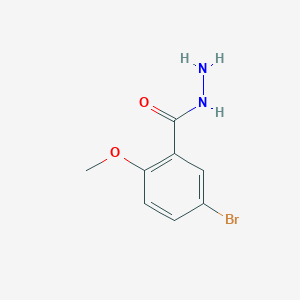

5-Bromo-2-methoxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-13-7-3-2-5(9)4-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYUAWAKCVDQQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methoxybenzohydrazide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methoxybenzohydrazide is a halogenated aromatic hydrazide that serves as a crucial building block in synthetic organic and medicinal chemistry. Its structure, featuring a bromo-substituted methoxy-activated benzene ring coupled with a hydrazide functional group, offers a versatile scaffold for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The presence of the bromine atom and the methoxy group significantly influences the molecule's reactivity and electronic properties, making it a subject of interest for the development of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Structural Properties

The structural and physical characteristics of this compound are fundamental to its application in chemical synthesis.

Chemical Structure:

The molecule consists of a benzene ring substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a hydrazide group (-CONHNH₂) at the 1-position.

Molecular Formula: C₈H₉BrN₂O₂

Molecular Weight: 245.08 g/mol

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O₂ | - |

| Molecular Weight | 245.08 g/mol | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not explicitly reported. The precursor, 5-Bromo-2-methoxybenzaldehyde, has a melting point of 116-119 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Inferred from synthesis of derivatives |

| Stability | Stable under normal laboratory conditions. | Inferred from synthetic procedures |

Structural Elucidation:

The structural confirmation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data for the parent hydrazide is not widely published, the analysis of its derivatives provides significant insights.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the hydrazinolysis of the corresponding ester, methyl 5-bromo-2-methoxybenzoate.

Synthetic Workflow

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from methyl 5-bromo-2-methoxybenzoate.

Materials:

-

Methyl 5-bromo-2-methoxybenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 5-bromo-2-methoxybenzoate in ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals of this compound.

-

Drying: Dry the purified crystals under vacuum.

Characterization

The synthesized this compound should be characterized using the following spectroscopic methods:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the hydrazide moiety (-NH and -NH₂).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the hydrazide group.

-

FT-IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretching vibrations of the hydrazide group (typically in the range of 3200-3400 cm⁻¹), the C=O stretching vibration of the amide group (around 1640-1680 cm⁻¹), and C-Br stretching vibrations.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

Chemical Reactivity and Applications in Synthesis

The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic compounds, most notably through condensation reactions with aldehydes and ketones to form hydrazones. These hydrazones are valuable intermediates in their own right and can be further cyclized to generate a variety of heterocyclic systems.

Formation of Hydrazones

The reaction of this compound with an aldehyde or ketone, typically under acidic or basic catalysis in a suitable solvent like ethanol or methanol, yields the corresponding N-acylhydrazone. This reaction is a cornerstone of its synthetic utility.

Potential Biological and Pharmacological Significance

While specific biological studies on this compound are limited, the broader class of benzohydrazide and hydrazone derivatives has been extensively investigated for a wide range of pharmacological activities. The structural motifs present in this molecule suggest potential for various biological effects.

Antimicrobial Activity:

Derivatives of brominated benzohydrazides have shown promising antimicrobial properties. The presence of the bromo substituent can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes. For instance, certain benzenesulfonohydrazide derivatives containing a bromo-substituted benzylidene moiety have demonstrated efficacy against Mycobacterium tuberculosis by inhibiting essential enzymes in cell wall synthesis.

Anticancer Activity:

The benzohydrazide scaffold is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, a derivative, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione, has shown selective cytotoxic and genotoxic activity against human lung carcinoma cells. This suggests that compounds derived from this compound could be explored for their potential as anticancer agents.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Toxicity: The precursor, 5-Bromo-2-methoxybenzaldehyde, is classified as harmful if swallowed. Similar precautions should be assumed for the hydrazide derivative.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the construction of novel heterocyclic compounds with potential biological activities. Its synthesis is straightforward, and its reactivity is well-suited for the generation of diverse molecular libraries. Further investigation into the specific biological properties of this compound and its derivatives is warranted, particularly in the areas of antimicrobial and anticancer drug discovery. This technical guide serves as a foundational resource for researchers and scientists working with this important chemical entity.

References

-

ResearchGate. Antioxidant and Antimicrobial activity of 4-methoxy-3-(methoxymethyl) Phenol, (E)-N'-(5-bromo-2-methoxybenzylide4-methoxy benzohydrazide extracted from Hygrophila auriculata | Request PDF. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

- Zhu, H.-Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)

Physicochemical Characteristics of 5-Bromo-2-methoxybenzohydrazide

Technical Guide for Research & Development

Executive Summary

5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) is a specialized aromatic hydrazide scaffold widely utilized in medicinal chemistry and organic synthesis.[1][2] It serves as a critical intermediate for the development of hydrazone-based Schiff bases and 1,3,4-oxadiazole heterocycles , both of which are privileged structures in drug discovery. Its core structure—a benzene ring substituted with a lipophilic bromine atom, an electron-donating methoxy group, and a reactive hydrazide moiety—imparts unique electronic and steric properties that influence the biological activity of its derivatives, particularly in antimicrobial and anti-inflammatory domains.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and spectral characteristics to support researchers in optimizing its application as a chemical building block.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

| Attribute | Detail |

| Chemical Name | This compound |

| CAS Number | 24123-34-0 |

| Molecular Formula | |

| Molecular Weight | 245.07 g/mol |

| SMILES | COc1ccc(Br)cc1C(=O)NN |

| InChI Key | InChI=1S/C8H9BrN2O2/c1-13-8-3-2-6(9)4-7(8)10-11/h2-4H,11H2,1H3,(H,10,12) |

| Structural Features | [1][2][3][4][5][6][7][8][9][10][11] • Hydrazide Group (-CONHNH₂): Nucleophilic center for condensation reactions.• Bromine (C-5): Increases lipophilicity and provides a handle for cross-coupling.• Methoxy (C-2): Electron-donating group (EDG); influences solubility and crystal packing. |

Physicochemical Profiling

Note: Where experimental values are limited in open literature for this specific isomer, data is supported by computational prediction models (SwissADME) and structural analog comparison.

Physical State & Solubility

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Typically 150–160 °C (Predicted/Analogous).

-

Context: Hydrazides generally exhibit higher melting points than their corresponding esters or aldehydes due to extensive intermolecular hydrogen bonding (N-H···O).

-

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Hot Methanol, Hot Ethanol.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low/Insoluble: Water (cold), Hexane, Diethyl Ether.

-

Lipophilicity & Acid-Base Properties

-

LogP (Predicted): ~1.63

-

The bromine atom significantly enhances lipophilicity compared to the non-halogenated parent (2-methoxybenzohydrazide), improving membrane permeability for derived drug candidates.

-

-

pKa Values (Predicted):

-

Hydrazide -NH- (Acidic): pKa ~12.5 (Weakly acidic proton).

-

Terminal -NH₂ (Basic): pKa ~3.0–3.5 (Weakly basic; protonation occurs only in strong acid).

-

Synthesis & Purification Protocol

The synthesis of this compound is a classic nucleophilic acyl substitution reaction. The following protocol ensures high purity suitable for subsequent cyclization or condensation steps.

Experimental Workflow

-

Precursor: Methyl 5-bromo-2-methoxybenzoate (or the corresponding ethyl ester).

-

Reagent: Hydrazine hydrate (

), 80% or 99%. -

Solvent: Absolute Ethanol or Methanol.[12]

Step-by-Step Methodology:

-

Dissolve 10 mmol of Methyl 5-bromo-2-methoxybenzoate in 20 mL of absolute ethanol.

-

Add Hydrazine hydrate (excess, typically 30–50 mmol) dropwise to the stirred solution.

-

Reflux the mixture at 80 °C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The ester spot (

) should disappear, replaced by the lower -

Cool the reaction mixture to room temperature, then chill in an ice bath. The product will precipitate as white crystals.

-

Filter the solid and wash with cold ethanol (2 x 5 mL) to remove excess hydrazine.

-

Recrystallize from hot ethanol if necessary to achieve >98% purity.

Visualization: Synthesis Pathway

Figure 1: Synthetic workflow for the conversion of the benzoate ester to the target hydrazide.

Spectral Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic.

| Technique | Diagnostic Signal | Assignment |

| IR Spectroscopy ( | 3300–3450 | N-H stretching (Primary & Secondary amines) |

| 1640–1660 | C=O stretching (Amide I band) | |

| 1250–1280 | C-O-C stretching (Aryl ether) | |

| 500–600 | C-Br stretching | |

| ¹H NMR ( | 9.20–9.50 | -CONH- (Singlet, exchangeable with |

| 4.40–4.60 | -NH₂ (Broad singlet, 2H) | |

| 3.80–3.90 | -OCH₃ (Singlet, 3H) | |

| 7.00–8.00 | Aromatic Protons (3H, coupling pattern depends on substitution) | |

| Mass Spectrometry | m/z 245/247 | [M+H]⁺ (Characteristic 1:1 isotopic ratio due to |

Applications in Drug Discovery

The primary utility of this compound lies in its ability to form Schiff bases (Hydrazones) .[5] These derivatives are extensively researched for their biological activities, including:

-

Antimicrobial Agents: The hydrazone linkage (-CONHN=CH-) acts as a pharmacophore inhibiting bacterial DNA gyrase.

-

Anti-inflammatory Agents: Inhibition of COX-1/COX-2 enzymes.

-

Cytotoxicity: The bromine substituent enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases).

Mechanism: Schiff Base Formation

The condensation of the hydrazide with an aldehyde proceeds via nucleophilic attack followed by dehydration.

Figure 2: Reaction mechanism for the generation of bioactive acylhydrazones.

Safety & Handling (SDS Highlights)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

References

-

Synthesis & Crystal Structure: Liang, D. X., Liu, S. Y., & Xian, D. M. (2008).[4] Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate. Zeitschrift für Kristallographie-New Crystal Structures, 223(2), 1677-1683. Link

-

Biological Activity of Hydrazones: Zhu, H. Y. (2011).[5] Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide Monohydrate.[5] Asian Journal of Chemistry, 24(3), 10480. Link

-

General Hydrazide Synthesis: Narayana, B., et al. (2007). Synthesis of some bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives. European Journal of Medicinal Chemistry, 42(3), 425-429. Link

-

Compound Database Entry: PubChem. (n.d.). This compound (CAS 24123-34-0).[1][2][11] National Library of Medicine. Link

-

Precursor Properties: Fisher Scientific. (2014). Safety Data Sheet: 5-Bromo-2-methoxybenzaldehyde.[1][3] Link

Sources

- 1. 39635-10-4|5-Bromo-2-hydroxybenzohydrazide|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. prepchem.com [prepchem.com]

- 7. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 8. Compound N'-[(5-bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide -... [chemdiv.com]

- 9. 5-BROMO-2-ETHOXY-N'-(2-METHOXYBENZYLIDENE)BENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. Compound N'-[(5-bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide -... [chemdiv.com]

- 11. Page loading... [wap.guidechem.com]

- 12. benchchem.com [benchchem.com]

5-Bromo-2-methoxybenzohydrazide molecular weight and formula

Content Type: Technical Monograph & Synthesis Guide Subject: 5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers

Executive Summary

This compound is a specialized pharmacophore intermediate used primarily in the synthesis of bioactive Schiff bases, heterocyclic scaffolds (1,3,4-oxadiazoles), and transition metal complexes. Its structural utility stems from the ortho-methoxy group, which can participate in chelation or hydrogen bonding, and the meta-bromo substituent (relative to the hydrazide), which offers a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen bonding interactions in protein targets.

This guide provides a definitive technical breakdown of its physicochemical properties, a validated synthesis protocol, and a structural characterization framework.

Physicochemical Specifications

The following data consolidates experimental and calculated parameters essential for identification and handling.

| Parameter | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 24123-34-0 | Primary identifier |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| Molecular Weight | 245.07 g/mol | Average mass |

| Monoisotopic Mass | 243.9847 Da | Based on ⁷⁹Br |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles |

| Solubility | DMSO, DMF (High); Methanol, Ethanol (Moderate, heat required); Water (Low) | |

| LogP (Predicted) | ~1.3 - 1.6 | Lipophilicity suitable for drug-like scaffolds |

| H-Bond Donors | 2 | Hydrazide -NH₂ and -NH- |

| H-Bond Acceptors | 3 | Carbonyl O, Methoxy O, Hydrazide N |

Synthetic Pathway & Methodology

The most robust route to this compound involves the hydrazinolysis of its corresponding methyl or ethyl ester. Direct reaction of the carboxylic acid with hydrazine is often sluggish and requires activating agents (e.g., CDI or SOCl₂), whereas the ester route proceeds cleanly under thermal reflux.

Reaction Scheme (DOT Visualization)

Figure 1: Step-wise synthesis pathway from acid precursor to target hydrazide and downstream derivatives.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

Methyl 5-bromo-2-methoxybenzoate (2.45 g, 10 mmol)

-

Hydrazine hydrate (80% or 98%, 5.0 mL, excess)

-

Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 2.45 g of methyl 5-bromo-2-methoxybenzoate in 30 mL of absolute ethanol.

-

Addition: Add 5.0 mL of hydrazine hydrate dropwise with stirring at room temperature. Note: Reaction is slightly exothermic.

-

Reflux: Equip the flask with a water-cooled condenser and heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.

-

Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting ester spot (high Rf) should disappear, replaced by the hydrazide spot (lower Rf, streaks slightly).

-

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically crystallizes out upon cooling.[1]

-

Optional: If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.

-

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove excess hydrazine and unreacted ester.

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 80–90% (approx. 1.9 – 2.2 g).

Structural Characterization

Validating the identity of this compound requires confirming the loss of the ester methoxy group (if using NMR) and the presence of the hydrazide moiety.

Spectroscopic Signatures[5]

| Technique | Diagnostic Feature | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.2–9.5 ppm (s, 1H) | Amide proton (-CONH -). |

| δ 4.5–4.6 ppm (br s, 2H) | Hydrazide amine protons (-NH₂). Note: Broadens with D₂O exchange. | |

| δ 3.8–3.9 ppm (s, 3H) | Methoxy group (-OCH₃). | |

| Aromatic Region | 3 protons with coupling constants consistent with 1,2,4-substitution (d, dd, d). | |

| IR (KBr/ATR) | 3300, 3200 cm⁻¹ | N-H stretching (primary and secondary amines). |

| 1650 cm⁻¹ | C=O stretching (Amide I band). | |

| Mass Spectrometry | m/z 245 / 247 | Characteristic 1:1 doublet intensity ratio indicating one Bromine atom (⁷⁹Br/⁸¹Br). |

Purity Logic Tree (DOT Visualization)

Figure 2: Decision logic for confirming compound purity before downstream application.

Applications in Drug Discovery[2]

Schiff Base Scaffolds (Acylhydrazones)

The primary utility of this compound is the condensation with aldehydes to form N-acylhydrazones .

-

Mechanism: Nucleophilic attack of the terminal amino group (-NH₂) on an aldehyde carbonyl.

-

Therapeutic Relevance: These derivatives are widely explored for antimicrobial , antitubercular , and anti-inflammatory properties. The "5-bromo" position allows for halogen bonding interactions within the binding pockets of enzymes (e.g., urease, glucosidase).

Metal Complexation

The compound acts as a bidentate or tridentate ligand (NO or ONO donor systems) when reacted with transition metals (Cu, Zn, Ni).

-

Coordination Mode: Typically coordinates through the carbonyl oxygen and the azomethine nitrogen (after Schiff base formation).

-

Utility: These complexes are investigated as DNA-binding agents and potential anticancer metallodrugs.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

-

Dublin City University (DCU). Synthesis of Ruthenium Polypyridyl Complexes (Thesis). (Referencing the synthesis of the hydrazide ligand). Available at: [Link]

Sources

Benzohydrazide Derivatives: A Technical Guide to Chemical Architecture, Synthesis, and Therapeutic Targeting

Executive Summary

This technical guide analyzes the benzohydrazide pharmacophore (

Chemical Architecture & SAR Analysis

The biological versatility of benzohydrazide stems from its unique electronic and steric properties. As a linker, it provides a rigid yet adaptable scaffold that positions aryl rings to fit into hydrophobic pockets of enzymes.

The Pharmacophore

The core structure consists of a benzene ring attached to a hydrazide group. The -NH-NH- moiety acts as both a hydrogen bond donor and acceptor, critical for binding to active sites (e.g., the hinge region of kinases).

Structure-Activity Relationship (SAR) Rules

-

Electronic Effects: Electron-withdrawing groups (EWGs) like

or -

Schiff Base Formation: Condensation with aldehydes creates acylhydrazones (

). This modification restricts bond rotation, locking the molecule in a bioactive conformation favorable for tubulin inhibition. -

Metal Chelation: The carbonyl oxygen and the amino nitrogen can chelate transition metals (

). This is the mechanism behind their siderophore-mimicking antibacterial activity and antioxidant capacity.

Therapeutic Applications: Mechanisms & Data[1][2][3]

Anticancer Activity: Targeting EGFR and Tubulin

Benzohydrazide derivatives function as potent tyrosine kinase inhibitors. A primary target is the Epidermal Growth Factor Receptor (EGFR) .[1][2]

-

Mechanism: The benzohydrazide motif occupies the ATP-binding pocket of EGFR. The carbonyl oxygen and hydrazide nitrogens form hydrogen bonds with amino acid residues (typically Met793 ) in the hinge region, preventing ATP binding and autophosphorylation.

-

Case Study (Compound H20): A study involving dihydropyrazole-benzohydrazide hybrids demonstrated that Compound H20 exhibited an

of 0.08 µM against EGFR, comparable to the clinical drug Erlotinib.

Table 1: Comparative Antiproliferative Activity (

| Compound ID | Scaffold Type | Target | A549 (Lung) | MCF-7 (Breast) | Reference |

| H20 | Dihydropyrazole-Benzohydrazide | EGFR | 0.46 | 0.29 | [1] |

| 5b | Pyrazole-Quinoline Hybrid | EGFR (WT) | 5.22 | N/A | [2] |

| Erlotinib | Quinazoline (Control) | EGFR | 0.03 | 0.05 | [1] |

Antimicrobial Activity: DNA Gyrase Inhibition

In the context of multidrug-resistant (MDR) bacteria, benzohydrazides act by inhibiting bacterial Type II topoisomerases (DNA Gyrase).

-

Mechanism: These derivatives stabilize the DNA-gyrase cleavage complex, preventing DNA religation. This leads to the accumulation of double-strand breaks and bacterial cell death.

-

Key Finding:

-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (Compound 3k) showed potent inhibition of S. aureus DNA gyrase with an

Visualization of Pathways & Synthesis[8][9]

Diagram 1: General Synthesis & Functionalization Workflow

This workflow illustrates the conversion of esters to benzohydrazides and their subsequent derivatization into bioactive hydrazones.[6]

Caption: Step-wise chemical synthesis from ester precursors to bioactive acylhydrazone derivatives.

Diagram 2: EGFR Kinase Inhibition Mechanism

The following logic map details how benzohydrazide derivatives disrupt cancer cell signaling.

Caption: Mechanism of Action: Competitive inhibition of ATP binding at the EGFR kinase domain.

Experimental Protocols

Synthesis of Benzohydrazide (General Procedure)

Purpose: To generate the core pharmacophore from an ester precursor.

-

Reagents: Methyl benzoate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Absolute Ethanol (20 mL).

-

Reaction:

-

Dissolve methyl benzoate in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise with constant stirring.

-

Reflux the mixture at 80°C for 4–6 hours.

-

Checkpoint: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Disappearance of the ester spot indicates completion.

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then place in an ice bath. White crystals should precipitate.

-

Filter the solid under vacuum and wash with cold water (to remove excess hydrazine) and cold ethanol.

-

-

Purification: Recrystallize from hot ethanol to yield pure benzohydrazide.

-

Why? Unreacted hydrazine is toxic and can interfere with biological assays. Ethanol recrystallization ensures high purity (>95%).

-

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the

-

Seeding: Plate A549 cells (

cells/well) in 96-well plates and incubate for 24h at 37°C ( -

Treatment:

-

Dissolve the benzohydrazide derivative in DMSO (Stock 10 mM).

-

Prepare serial dilutions in culture medium. Ensure final DMSO concentration is

to avoid solvent toxicity. -

Add 100 µL of drug solution to wells; incubate for 48h.

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours. Viable cells reduce MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove medium.

-

Add 100 µL DMSO to dissolve formazan crystals.

-

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate

Cell Viability and determine

Future Perspectives

The future of benzohydrazide development lies in molecular hybridization . Fusing the benzohydrazide moiety with other pharmacophores (e.g., quinoline, coumarin, or 1,2,3-triazoles) creates "dual-action" drugs that can overcome resistance mechanisms. Additionally, metal-benzohydrazide complexes are emerging as potent superoxide dismutase (SOD) mimics, offering therapeutic potential in oxidative stress-related diseases.

References

-

Wang, H., et al. (2016).[9] Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. International Journal of Molecular Sciences, 17(8). Available at: [Link]

-

Shoman, M. E., et al. (2026).[8] New Antiproliferative Pyrazole/Quinoline Hybrids: Design, Synthesis, and Biological Evaluation as EGFR Inhibitors. Chemical Biology & Drug Design. Available at: [Link]

-

Sun, J., et al. (2013).[4] Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives.[3][4][5] PLoS ONE, 8(7). Available at: [Link]

-

Gomha, S. M., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Available at: [Link]

-

Klahn, P., & Brönstrup, M. (2024). Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. RSC Medicinal Chemistry. Available at: [Link]

Sources

- 1. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives | PLOS One [journals.plos.org]

- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Bromo-2-methoxybenzohydrazide: A Technical Guide

Executive Summary

5-Bromo-2-methoxybenzohydrazide (CAS: 24123-34-0) is a functionalized benzohydrazide derivative widely employed as a pharmacophore in medicinal chemistry, particularly in the synthesis of Schiff base ligands (hydrazones) for antimicrobial and antitumor screening.

Its utility is defined by the nucleophilic reactivity of the terminal hydrazine nitrogen and the electronic influence of the 5-bromo (electron-withdrawing) and 2-methoxy (electron-donating/chelating) substituents. However, its application is often bottlenecked by hydrolytic instability in aqueous media and solubility limitations in physiological buffers.

This guide provides a rigorous analysis of the compound's physicochemical behavior, offering validated protocols for solubilization and stability profiling to ensure data integrity in drug development workflows.

Part 1: Physicochemical Profile[1][2]

Understanding the molecular architecture is the first step to mastering solubility. The ortho-methoxy group introduces steric bulk and potential intramolecular hydrogen bonding, while the meta-bromo substituent increases lipophilicity compared to the parent benzohydrazide.

| Property | Value / Descriptor | Technical Note |

| Molecular Formula | C₈H₉BrN₂O₂ | |

| Molecular Weight | 245.07 g/mol | |

| CAS Number | 24123-34-0 | |

| pKa (Calculated) | ~2.8 (Conjugate Acid)~12.0 (Amide NH) | The terminal amine is weakly basic. It protonates only in acidic media (pH < 3). The amide NH is weakly acidic. |

| LogP (Estimated) | 1.8 – 2.1 | Moderate lipophilicity driven by the Aryl-Br moiety. |

| H-Bond Donors | 2 (–NH–NH₂) | Sites for solvent interaction. |

| H-Bond Acceptors | 3 (C=O, –OCH₃, –N:) | The carbonyl and methoxy oxygen are key acceptors. |

| Physical State | White/Off-white Crystalline Solid | High melting point typically indicates strong crystal lattice energy. |

Part 2: Solubility Profile & Solvent Selection[3]

Organic Solvents

The compound exhibits "like-dissolves-like" behavior typical of polar aromatics.

-

DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. The dipolar aprotic nature of DMSO disrupts the intermolecular hydrogen bond network of the crystal lattice. Solubility typically exceeds 25 mg/mL .

-

DMF (Dimethylformamide): Similar performance to DMSO; useful for reactions requiring higher temperatures.

-

Alcohols (Ethanol/Methanol): Moderate solubility. Often used for recrystallization (soluble at boiling point, crystallizes on cooling). Not recommended for high-concentration (>10 mM) stock solutions at room temperature.

Aqueous Solubility & pH Dependence

In water, this compound is sparingly soluble at neutral pH. Its solubility profile follows a U-shaped curve:

-

Acidic pH (< 3.0): Solubility increases significantly due to protonation of the terminal amino group (–NH–NH₃⁺).

-

Neutral pH (4.0 – 9.0): Minimum solubility (intrinsic solubility). The molecule is neutral and hydrophobic.

-

Basic pH (> 12.0): Solubility increases due to deprotonation of the amide nitrogen, forming the imidate anion. Warning: High pH accelerates hydrolysis.

Solubility Summary Table

| Solvent System | Solubility Rating | Estimated Conc. | Application |

| DMSO (Anhydrous) | High | > 50 mM | Stock solution storage (Cryopreservation). |

| Ethanol (100%) | Moderate | 5 – 20 mM | Synthesis / Recrystallization. |

| PBS (pH 7.4) | Low | < 100 µM | Biological assays (Requires DMSO co-solvent). |

| 0.1 M HCl | High | > 10 mM | Acidic stability testing. |

Part 3: Stability & Degradation Mechanisms

The primary stability risk for benzohydrazides is hydrolysis of the amide bond and oxidation of the hydrazine moiety.

Hydrolytic Degradation

In aqueous solution, the hydrazide bond is susceptible to acid- or base-catalyzed hydrolysis.

-

Mechanism: Water attacks the carbonyl carbon, cleaving the C-N bond.

-

Products: 5-Bromo-2-methoxybenzoic acid (precipitate in acid) and Hydrazine.

-

Risk Factor: High in extreme pH; moderate in neutral buffers over extended periods (>24 hours).

Chemical Incompatibility (Schiff Base Formation)

Hydrazides are potent nucleophiles.

-

Critical Warning: Do NOT dissolve in acetone or ketones. The terminal amine will rapidly react with the ketone solvent to form a hydrazone (Schiff base), altering the chemical identity of your sample within minutes.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation pathways and the critical "Schiff Base" side reaction to avoid.

Figure 1: Primary degradation pathways. Hydrolysis yields the parent benzoic acid. Reaction with ketones (e.g., Acetone) is a rapid, irreversible error.

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility & Precipitation Assay

Purpose: To determine the maximum concentration maintainable in a biological buffer before precipitation occurs.

-

Preparation: Prepare a 50 mM stock solution in anhydrous DMSO.

-

Dosing: Spiking DMSO stock into PBS (pH 7.4) to achieve target concentrations (e.g., 1, 10, 50, 100 µM). Final DMSO concentration should be ≤ 1%.

-

Incubation: Shake at 37°C for 2 hours.

-

Filtration: Filter samples using a 0.45 µm PVDF membrane (low binding) to remove micro-precipitates.

-

Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve prepared in 100% DMSO.

-

Calculation:

.

Protocol 2: Forced Degradation (Stress Testing)

Purpose: To identify degradation products and establish storage limits.

-

Acid Stress: Dissolve compound in 0.1 M HCl. Heat at 60°C for 4 hours.

-

Base Stress: Dissolve in 0.1 M NaOH. Heat at 60°C for 4 hours.

-

Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 4 hours.

-

Control: Compound in Mobile Phase (stored at 4°C).

-

Analysis: Inject all samples onto HPLC.

-

Expectation: Acid/Base stress will show the formation of 5-bromo-2-methoxybenzoic acid (elutes later/earlier depending on pH/column, usually more retained than hydrazine but less than the hydrazide in reverse phase if unionized).

-

Workflow Visualization

Figure 2: Standardized workflow for validating compound quality prior to biological screening.

Part 5: Handling & Storage Recommendations

To maximize the shelf-life of this compound:

-

Solid State: Store at -20°C in a desiccator. The compound is hygroscopic; moisture absorption can catalyze surface hydrolysis.

-

Solution State:

-

DMSO Stocks: Stable at -20°C for 3-6 months if kept anhydrous. Use single-use aliquots to avoid freeze-thaw cycles which introduce atmospheric moisture.

-

Aqueous Dilutions: Prepare fresh daily . Do not store diluted samples in buffer for >24 hours.

-

-

Light Protection: Store in amber vials. While the hydrazide is the primary instability point, the aryl bromide moiety can undergo slow photodehalogenation under intense UV light.

References

The Benzohydrazide Pharmacophore: A Technical Guide to Ligand Design and Synthesis

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, the benzohydrazide moiety (–C(=O)NHNH–) is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. Its thermodynamic stability, combined with a unique hydrogen-bonding donor/acceptor profile, allows it to act as a versatile linker that bridges lipophilic aromatic domains.

For the drug developer, benzohydrazides offer a distinct advantage: synthetic accessibility coupled with high geometric adaptability. Whether designing kinase inhibitors (e.g., EGFR), tubulin polymerization modifiers, or antimicrobial agents, the benzohydrazide core serves as a rigid yet functional spine.

This guide moves beyond basic synthesis, offering a rigorous technical framework for designing, synthesizing, and validating novel benzohydrazide-based therapeutics.

Rational Design Strategies: The "Anchor-Linker-Warhead" Model

To maximize potency and selectivity, the benzohydrazide molecule should be conceptualized in three distinct domains.

The Anchor (Benzoyl Ring)

This domain typically occupies the hydrophobic pocket of the target protein (e.g., the ATP-binding site of a kinase).

-

Optimization: Introduction of lipophilic electron-withdrawing groups (EWGs) such as -Cl, -CF3, or -F at the para position often enhances metabolic stability and hydrophobic interaction.

-

Bioisosterism: Replacing the phenyl ring with a pyridine or pyrazine ring can improve aqueous solubility (lowering LogP) without sacrificing binding affinity.

The Linker (Hydrazide Core)

The –CO–NH–NH– bridge is not merely a connector; it is a pharmacophore.

-

H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, while the hydrazinic nitrogens serve as donors. This is critical for interacting with residues like Met793 in the EGFR active site.

-

Conformational Control: The linker exists in an equilibrium between syn and anti conformers. Steric bulk at the ortho position of the Anchor ring can lock the conformation, potentially reducing entropic penalty upon binding.

The Warhead (Terminal Derivatization)

The terminal nitrogen (

-

Schiff Bases (Hydrazones): Reaction with aldehydes creates an imine bond (–N=CH–). This extends conjugation and allows for the introduction of a second aromatic system (the "Tail") to probe deep hydrophobic pockets.

-

Cyclization: If metabolic stability is a concern (due to hydrazidase activity), the hydrazide can be cyclized into a 1,3,4-oxadiazole ring. This retains the spatial arrangement but removes the hydrolyzable amide bond.

Visualization: SAR & Synthetic Logic[1][2]

The following diagram illustrates the structural logic and synthetic flow for creating benzohydrazide libraries.

Figure 1: Strategic workflow for benzohydrazide synthesis, highlighting the divergence point for creating linear hydrazones vs. cyclic oxadiazoles.

Master Protocol: Synthesis of Benzohydrazide-Hydrazones

Scientific Integrity Note: This protocol uses a self-validating "check-point" system. Do not proceed to the next step until the quality control (QC) criteria are met.

Phase 1: Synthesis of the Benzohydrazide Scaffold

Reaction: Methyl benzoate + Hydrazine hydrate

-

Setup: In a 100 mL round-bottom flask, dissolve Methyl 4-chlorobenzoate (10 mmol, 1.70 g) in absolute ethanol (20 mL).

-

Reagent Addition: Add Hydrazine hydrate (99%, 50 mmol, 2.5 mL) dropwise. Note: Excess hydrazine drives the equilibrium forward.

-

Reflux: Heat the mixture to reflux (

C) for 4–6 hours.-

QC Checkpoint 1 (TLC): Spot the reaction mixture against the starting ester (Eluent: 30% EtOAc/Hexane). The high-Rf ester spot must disappear; a lower-Rf, highly polar spot (hydrazide) should appear.

-

-

Isolation: Cool the mixture to room temperature, then place in an ice bath. White crystalline precipitate should form.

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) and cold water (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry in a vacuum oven at

C.

Phase 2: Schiff Base Condensation (The Library Step)

Reaction: Benzohydrazide + Aromatic Aldehyde

-

Setup: Dissolve the Benzohydrazide (1.0 mmol) in Ethanol (10 mL).

-

Activation: Add Glacial Acetic Acid (2–3 drops) as a catalyst.

-

Addition: Add the substituted Benzaldehyde (1.0 mmol) (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).

-

Reflux: Reflux for 2–4 hours.

-

QC Checkpoint 2: A heavy precipitate usually forms during the reflux as the Schiff base is less soluble than the reactants.

-

-

Work-up: Cool, filter, and wash with cold ethanol.

-

Recrystallization (Critical): Recrystallize from hot ethanol or EtOH/DMF mixtures.

-

Purity Validation:

H NMR must show the imine proton (–N=CH –) as a singlet between

-

Biological Evaluation: Dual-Targeting Mechanisms

Modern drug discovery favors "polypharmacology"—drugs that hit multiple synergistic targets. Benzohydrazides are uniquely positioned to target both EGFR (signaling) and Tubulin (cytoskeleton).

Mechanism of Action (MOA)

-

EGFR Kinase Inhibition: The benzohydrazide motif mimics the adenine ring of ATP. The carbonyl oxygen and hydrazide NH form a donor-acceptor pair that hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in EGFR).

-

Tubulin Destabilization: Derivatives bearing a 3,4,5-trimethoxyphenyl moiety (tail) bind to the Colchicine site of tubulin. This prevents microtubule polymerization, arresting cells in the G2/M phase and inducing apoptosis.[5]

Pathway Visualization

Figure 2: Dual-mechanism pathway showing simultaneous inhibition of EGFR signaling and cytoskeletal dynamics by benzohydrazide derivatives.

Quantitative Data Summary (Reference Values)

The following table summarizes typical potency ranges for optimized benzohydrazide derivatives found in high-impact literature.

| Target | Assay Type | Potent Motif (SAR) | Typical IC |

| EGFR | Kinase Inhibition (ELISA) | 4-Cl-phenyl (Head) + Salicyl (Tail) | |

| Tubulin | Polymerization Inhibition | 3,4,5-trimethoxy (Tail) | |

| Bacteria | MIC (S. aureus) | 4-NO | |

| Cytotoxicity | MTT (A549 Lung Cancer) | Hybrid (Quinoline-Hydrazone) |

Optimization & Troubleshooting (ADMET)

A common failure mode for hydrazides is metabolic instability . The hydrazone bond can be hydrolyzed by plasma esterases or acidic pH in the stomach.

Optimization Strategies:

-

Steric Shielding: Introduce a methyl group at the

position or bulky ortho-substituents on the aldehyde ring to sterically hinder hydrolytic enzymes. -

Bioisosteric Replacement: Cyclize the hydrazone into a 1,3,4-oxadiazole .

-

Protocol Adjustment: Instead of reacting with an aldehyde, react the benzohydrazide with a carboxylic acid in the presence of POCl

(Reflux, 6-8h). This forms the stable oxadiazole ring, which retains the linear geometry but eliminates the hydrolyzable linker.

-

References

-

Synthesis and Biological Evaluation of Benzohydrazide Derivatives: Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Int. J. Mol. Sci.2016 .

-

Antimicrobial Activity: Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Arabian Journal of Chemistry. 2021 .

-

Tubulin Targeting: Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach. Molecules. 2023 .[6][7][8]

-

Metabolic Stability: Metabolic stability of a hydrazone derivative.[9][10] J. Res. Pharm.2025 .

-

General Review: Benzohydrazides: As potential bio-active agents.[1][2][6][11][12] The Pharma Innovation Journal. 2018 .[6]

Sources

- 1. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. mdpi.com [mdpi.com]

- 4. scihorizon.com [scihorizon.com]

- 5. Discovery of Putative Dual Inhibitor of Tubulin and EGFR by Phenotypic Approach on LASSBio-1586 Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Step-by-step synthesis of 5-Bromo-2-methoxybenzohydrazide from 5-bromo-2-methoxybenzaldehyde

Abstract & Strategic Overview

5-Bromo-2-methoxybenzohydrazide is a critical pharmacophore intermediate, widely utilized in the synthesis of Schiff bases, hydrazones, and heterocyclic scaffolds (e.g., 1,3,4-oxadiazoles) for antimicrobial and anticancer drug discovery.

This application note details a robust, three-step synthetic protocol starting from 5-bromo-2-methoxybenzaldehyde . While direct conversion methods exist, they often suffer from side reactions or difficult purification. This guide prioritizes purity and scalability , utilizing the "Pinnick Oxidation

Retrosynthetic Analysis

The synthesis is designed to avoid harsh oxidants (like KMnO₄) that might degrade the electron-rich aromatic ring or cause debromination.

Figure 1: Retrosynthetic strategy prioritizing stable, isolatable intermediates.

Experimental Protocols

Stage 1: Oxidation of Aldehyde to Carboxylic Acid

Objective: Selective oxidation of the aldehyde without affecting the bromine or methoxy groups. Method: Pinnick Oxidation (Lindgren modification). This method is superior to KMnO₄ as it avoids over-oxidation and heavy metal waste.

-

Starting Material: 5-Bromo-2-methoxybenzaldehyde (CAS: 25016-01-7)

-

Product: 5-Bromo-2-methoxybenzoic acid (CAS: 2476-35-9)[1][2][3]

Reagents Table:

| Reagent | Equiv. | Role |

|---|---|---|

| 5-Bromo-2-methoxybenzaldehyde | 1.0 | Substrate |

| Sodium Chlorite (NaClO₂) | 1.5 | Oxidant |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 1.2 | Buffer (pH ~3-4) |

| 2-Methyl-2-butene | 10.0 | HClO Scavenger |

| tert-Butanol / Water | (3:1 v/v) | Solvent System |

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methoxybenzaldehyde (10.0 g, 46.5 mmol) in 150 mL of tert-butanol. Add 50 mL of water and 2-methyl-2-butene (49 mL, ~465 mmol).

-

Note: The alkene scavenger is critical to trap hypochlorous acid (HOCl) generated in situ, preventing chlorination of the aromatic ring.

-

-

Addition: Prepare a solution of NaClO₂ (6.3 g, 69.7 mmol) and NaH₂PO₄ (6.7 g, 55.8 mmol) in 50 mL water. Add this solution dropwise to the reaction flask over 30 minutes at 0°C (ice bath).

-

Reaction: Remove the ice bath and stir vigorously at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (

) should disappear, replaced by the baseline acid spot. -

Workup:

-

Concentrate the mixture under reduced pressure to remove tert-butanol.

-

Dilute the aqueous residue with water (50 mL) and extract with hexane (2 x 30 mL) to remove non-acidic impurities.

-

Acidify the aqueous layer to pH 1–2 using 1M HCl. A white precipitate should form.

-

Extract the precipitate with Ethyl Acetate (3 x 50 mL).

-

Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Yield Expectation: 85–95%

-

QC: Melting Point 118–122°C [1].[2]

-

Stage 2: Methyl Ester Formation

Objective: Convert the carboxylic acid to a methyl ester to facilitate the subsequent hydrazine reaction. Method: Acid-catalyzed esterification (Fischer) or Acyl Chloride intermediate. The Acyl Chloride method (SOCl₂) is preferred for speed and completeness.

Protocol:

-

Activation: Suspend 5-bromo-2-methoxybenzoic acid (9.0 g, 39 mmol) in dry Methanol (90 mL).

-

Reaction: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (4.2 mL, 58 mmol) dropwise over 20 minutes.

-

Caution: Exothermic reaction with gas evolution (SO₂, HCl). Use a fume hood.

-

-

Reflux: Heat the mixture to reflux (65°C) for 3–5 hours.

-

Workup:

-

Cool to RT and evaporate the solvent/excess SOCl₂ under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (100 mL).

-

Wash with saturated NaHCO₃ solution (2 x 50 mL) to neutralize traces of acid.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

-

Product: The ester is typically obtained as a low-melting solid (MP 39–40°C) or pale yellow oil [2]. Proceed to the next step without further purification if purity >95% by NMR.

Stage 3: Hydrazinolysis (Formation of Hydrazide)

Objective: Nucleophilic acyl substitution to form the final hydrazide. Method: Reaction with Hydrazine Hydrate in refluxing alcohol.[7]

Protocol:

-

Setup: Dissolve Methyl 5-bromo-2-methoxybenzoate (8.0 g, 32.6 mmol) in Absolute Ethanol (80 mL).

-

Reagent Addition: Add Hydrazine Hydrate (80% or 64% aq solution) (5.0 mL, ~100 mmol, ~3 equiv) in one portion.

-

Note: Excess hydrazine drives the equilibrium and prevents the formation of the dimer (di-acyl hydrazine).

-

-

Reflux: Heat to reflux (78°C) for 6–8 hours.

-

Monitoring: TLC (EtOAc:MeOH 9:1). The non-polar ester spot should disappear.

-

-

Crystallization:

-

Cool the reaction mixture slowly to RT, then to 0°C.

-

The hydrazide usually precipitates as white/off-white crystals.

-

If no precipitate forms, concentrate the solution to 1/3 volume and add cold Diethyl Ether or Hexane to induce crystallization.

-

-

Filtration: Filter the solid, wash with cold Ethanol (10 mL) followed by Hexane (20 mL).

-

Drying: Vacuum dry at 45°C for 4 hours.

Final Properties:

-

Appearance: White to off-white crystalline solid.[3]

-

Yield: 75–85% (from ester).

-

Characterization:

-

¹H NMR (DMSO-d₆, 400 MHz):

9.25 (s, 1H, -NH-), 7.75 (d, 1H, Ar-H), 7.60 (dd, 1H, Ar-H), 7.10 (d, 1H, Ar-H), 4.50 (s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃). (Shifts are approximate estimates based on structure).

-

Process Logic & Troubleshooting

Figure 2: Logical workflow and critical control points.

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Stage 1: Low Yield | Incomplete oxidation or loss during workup. | Ensure pH is <2 before extraction. The acid is soluble in basic/neutral water. |

| Stage 1: Chlorination | Scavenger depletion. | Ensure 2-methyl-2-butene is fresh and used in large excess (10 eq). |

| Stage 2: Oil Product | Residual solvent or impurities. | Dry thoroughly under high vacuum. If pure by NMR, proceed to Stage 3 (oil is acceptable). |

| Stage 3: No Precipitate | Product too soluble in EtOH. | Concentrate solvent volume. Add anti-solvent (Ether/Hexane) and scratch glass to induce nucleation. |

Safety Information

-

Sodium Chlorite (NaClO₂): Strong oxidizer. Do not mix directly with solid organic material or strong acids without solvent (risk of explosion).

-

Thionyl Chloride (SOCl₂): Reacts violently with water releasing HCl and SO₂. Handle in a fume hood.

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Use double gloves and work in a well-ventilated hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

References

-

Sigma-Aldrich. Product Specification: 5-Bromo-2-methoxybenzoic acid. Link

-

ChemicalBook.[5] Methyl 5-bromo-2-methoxybenzoate Properties. Link

-

Liang, D-X., et al. "Crystal structure of N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide monohydrate." Zeitschrift für Kristallographie - New Crystal Structures, 2012. (Validates hydrazide synthesis methodology). Link

- Raetz, et al. "Pinnick Oxidation Protocol." Organic Syntheses, Coll. Vol. 10, p. 18.

Sources

- 1. 5-Bromo-2-methoxybenzoic acid | CAS#:2476-35-9 | Chemsrc [chemsrc.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. methyl 5-bromo-2-methoxybenzoate | 7120-41-4 [amp.chemicalbook.com]

- 6. methyl 5-bromo-2-methoxybenzoate CAS#: 7120-41-4 [m.chemicalbook.com]

- 7. Synthesis of 2-Methoxybenzoylhydrazone and Evaluation of their Antileishmanial Activity [benthamopenarchives.com]

- 8. 791136-88-4|3-Bromo-2-methoxybenzamide|BLD Pharm [bldpharm.com]

- 9. Compound N'-[(5-bromo-2-methoxyphenyl)methylidene]-4-methoxybenzohydrazide -... [chemdiv.com]

- 10. N'-BENZYLIDENE-5-BROMO-2-METHOXYBENZOHYDRAZIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Note & Protocol: A Researcher's Guide to the Synthesis of Novel Hydrazone Derivatives from 5-Bromo-2-methoxybenzohydrazide

Introduction: The Scientific Imperative for Hydrazone Synthesis

Hydrazones, characterized by their azomethine group (–NHN=CH–), represent a privileged scaffold in modern medicinal chemistry and materials science.[1] This class of compounds exhibits a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] Their utility also extends to analytical chemistry as chelating agents and in the development of novel functional materials.[2][4]

The synthetic versatility of hydrazones stems from the straightforward condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or ketone).[5] This guide provides a detailed protocol and the underlying scientific principles for synthesizing novel hydrazone derivatives using 5-Bromo-2-methoxybenzohydrazide as a key building block. The strategic placement of the bromo and methoxy groups on the phenyl ring of this hydrazide offers a unique opportunity to modulate the electronic and steric properties of the final derivatives, potentially enhancing their biological efficacy or tuning their physicochemical characteristics.

This document is designed for researchers and drug development professionals, providing not just a procedural checklist but a comprehensive understanding of the reaction mechanism, validation techniques, and the causality behind the experimental design.

The Chemistry of Hydrazone Formation: Mechanism & Rationale

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction, typically catalyzed by a small amount of acid. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The process unfolds in several distinct steps:

-

Activation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde or ketone by an acid catalyst (e.g., acetic acid). This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[6]

-

Nucleophilic Attack: The terminal nitrogen atom of the this compound, possessing a lone pair of electrons, acts as a nucleophile. It attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[6]

-

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent.

-

Dehydration (Elimination): The hydroxyl group of the carbinolamine intermediate is protonated by the acid catalyst, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of the water molecule, leading to the formation of a carbon-nitrogen double bond (C=N).[6]

-

Regeneration of Catalyst: Deprotonation of the nitrogen atom yields the final, stable hydrazone product and regenerates the acid catalyst.

The diagram below provides a visual representation of this mechanistic pathway.

Caption: Acid-catalyzed mechanism of hydrazone formation.

Detailed Experimental Protocol

This protocol provides a general method adaptable for the reaction of this compound with various aromatic or aliphatic aldehydes and ketones.

Materials & Equipment

Reagents:

-

This compound

-

Substituted aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, acetophenone)

-

Deionized Water

-

Solvents for TLC (e.g., Ethyl Acetate, Hexane)

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

-

TLC plates (Silica gel 60 F254) and development chamber

-

UV lamp for TLC visualization

-

Melting point apparatus

Step-by-Step Synthesis Procedure

The workflow for the synthesis is outlined in the diagram below.

Caption: Experimental workflow for hydrazone synthesis.

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 246.08 mg).

-

Addition of Carbonyl: Add an equimolar amount (1.0 mmol) of the desired aldehyde or ketone to the flask.

-

Dissolution: Add approximately 20-25 mL of absolute ethanol (or methanol) to the flask. Stir the mixture at room temperature until most of the solids have dissolved.[1][7]

-

Catalysis: Add 2-3 drops of glacial acetic acid to the solution. The acid acts as a catalyst to accelerate the reaction.[8][9]

-

Reaction (Reflux): Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a hotplate. Maintain the reflux for 2-4 hours.

-

Expert Insight: The reaction progress should be monitored using Thin Layer Chromatography (TLC). Prepare a solution of the starting materials and co-spot it with the reaction mixture. The consumption of starting materials and the appearance of a new, single spot for the product indicate the reaction's completion.

-

-

Isolation: After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature. Many hydrazone products are poorly soluble in ethanol at room temperature and will precipitate out as a crystalline solid. The cooling process can be accelerated by placing the flask in an ice bath.

-

Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. Allow the product to air dry or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).

-

Trustworthiness Check: For high-purity applications, recrystallization from a suitable solvent (such as ethanol or an ethanol/water mixture) is recommended.[10] The purity of the final product should be confirmed by a sharp, defined melting point.

-

Product Characterization: A Self-Validating System

The identity and purity of the synthesized hydrazone derivatives must be rigorously confirmed. This validation is essential for the trustworthiness of the protocol and the reliability of any subsequent biological or chemical evaluations.

Spectroscopic and Physical Analysis

The following techniques are standard for characterizing hydrazone derivatives:

-

FT-IR Spectroscopy: This is a powerful tool for confirming the formation of the hydrazone linkage. Key diagnostic peaks include:

-

N-H stretch: A sharp peak typically in the range of 3150-3350 cm⁻¹.[11]

-

Amide C=O stretch: A strong absorption around 1660-1680 cm⁻¹.[11]

-

C=N (Imine) stretch: A characteristic peak between 1600-1630 cm⁻¹. The appearance of this peak and the disappearance of the starting aldehyde/ketone C=O peak (typically >1700 cm⁻¹) is strong evidence of a successful reaction.[11][12]

-

-

¹H NMR Spectroscopy: Provides detailed structural information. Key signals to identify are:

-

N-H proton: A singlet, often downfield (δ 11.0-12.0 ppm), which is exchangeable with D₂O.[8]

-

-N=CH- (Azomethine) proton: A characteristic singlet for aldehyde-derived hydrazones, typically appearing in the δ 8.0-9.0 ppm region.[11]

-

Aromatic and Aliphatic protons: Signals corresponding to the rest of the molecule, including the distinct patterns of the 5-bromo-2-methoxyphenyl group.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. The presence of the molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺) corresponding to the calculated mass of the product is definitive proof of its formation.[8][12]

Example Characterization Data

The table below summarizes expected data for a hypothetical hydrazone synthesized from this compound and 4-hydroxybenzaldehyde.

| Parameter | Expected Value/Observation | Rationale for Validation |

| Yield | 80-95% | Indicates efficiency of the reaction protocol. |

| Melting Point | Sharp, e.g., 225-227 °C | A narrow range signifies high purity of the crystalline product. |

| FT-IR (cm⁻¹) | ~3250 (N-H), ~1665 (C=O, amide), ~1610 (C=N, imine) | Confirms the presence of key functional groups and formation of the C=N bond. |

| ¹H NMR (δ, ppm) | ~11.8 (s, 1H, -NH), ~8.5 (s, 1H, -N=CH), 6.9-8.0 (m, Ar-H) | Confirms the chemical environment of protons, especially the diagnostic azomethine proton. |

| MS (m/z) | [M]⁺ corresponding to C₁₅H₁₂BrN₂O₃ | Provides definitive confirmation of the product's molecular formula and weight. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Chemical Handling: Hydrazine derivatives can be toxic. Avoid inhalation and skin contact. Aldehydes can be irritants. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

- Zhu, H.Y. (2011). Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxy-benzylidene)benzohydrazide monohydrate and 3-Bromo-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Asian Journal of Chemistry, 24(12), 5433-5436.

-

Chemistry LibreTexts (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

-

Chemistry Stack Exchange (2021). How is the hydrazone formed in the Wolff-Kishner reduction? Available at: [Link]

-

Yang, L., et al. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2732. Available at: [Link]

-

Abdel-Wahab, B.F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Pharmaceutical Sciences & Emerging Drugs. Available at: [Link]

-

Wikipedia. Hydrazone. Available at: [Link]

-

Khan, K.M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(1), 1099-1113. Available at: [Link]

-

Rai, P. & Singh, R.B. (2018). Properties and Uses of Substituted Hydrazones. Natural Sciences, 10(1), 1-12. Available at: [Link]

-

Organic Chemistry Portal. Hydrazone synthesis. Available at: [Link]

-

Singh, R.P., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Iranian Chemical Society, 19, 2709–2748. Available at: [Link]

-

Mohareb, R.M., et al. (2012). Synthesis of hydrazide-hydrazone derivatives and their evaluation of antidepressant, sedative and analgesic agents. Journal of Chemical and Pharmaceutical Research, 4(8), 3958-3969. Available at: [Link]

-

Al-Amiery, A.A., et al. (2015). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn Al-Haitham Journal for Pure and Applied Science, 28(3). Available at: [Link]

-

Hussain, I. & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry, 1(1), 104. Available at: [Link]

-

Fathi, M., et al. (2022). Novel Hydrazone Derivatives of 3-Bromopyruvate: Synthesis, Evaluation of the Cytotoxic Effects, Molecular Docking and ADME Studies. Chemistry & Biodiversity, 19(5), e202100754. Available at: [Link]

-

S., Sudha, et al. (2014). Synthesis, Spectral Characterization and Antibacterial Activity of Functionalized Hydrazones. International Journal of ChemTech Research, 6(9), 4236-4241. Available at: [Link]

-

Mhadaye, M.E. & Aswar, A.S. (2013). Studies On Some Benzoyl Hydrazone Derivatives. Indian Journal of Applied Research, 3(5), 223-224. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. omicsonline.org [omicsonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Hydrazone - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. psecommunity.org [psecommunity.org]

- 10. worldwidejournals.com [worldwidejournals.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Application Note: 5-Bromo-2-methoxybenzohydrazide in Antimicrobial Agent Development

Executive Summary

5-Bromo-2-methoxybenzohydrazide is a critical pharmacophore scaffold used in the synthesis of antimicrobial hydrazone derivatives. Belonging to the "privileged structure" class of benzohydrazides, this compound serves as a precursor for Schiff bases that exhibit potent activity against multidrug-resistant (MDR) bacteria and fungi.

This application note details the technical workflow for utilizing this compound in drug discovery. It covers the synthesis of the scaffold, the generation of hydrazone libraries, and the validation of antimicrobial efficacy through in vitro assays and in silico molecular docking.

Chemical Context & Pharmacophore Rationale[1][2]

The utility of this compound stems from its specific substitution pattern, which optimizes the physicochemical properties of the final drug candidate:

-

Hydrazide-Hydrazone Linker (–CO–NH–N=CH–): Acts as the primary pharmacophore, facilitating hydrogen bonding with active site residues (e.g., Ser, Asp) in bacterial enzymes like DNA gyrase or Enoyl-ACP reductase (InhA).

-

5-Bromo Substituent: Enhances lipophilicity (

effect), improving cell membrane permeability. It also enables halogen bonding interactions with target protein pockets. -

2-Methoxy Group: Provides steric bulk and electron-donating properties (

effect), influencing the planarity of the molecule and its fit within the active site.

Drug Discovery Pipeline Workflow

Figure 1: Integrated workflow for developing antimicrobial agents using the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the primary scaffold from its ester precursor.

Reagents:

-

Methyl 5-bromo-2-methoxybenzoate (10 mmol)

-

Hydrazine hydrate (99%, 50 mmol)

-

Absolute Ethanol (30 mL)

Procedure:

-

Dissolution: Dissolve 10 mmol of methyl 5-bromo-2-methoxybenzoate in 30 mL of absolute ethanol in a 100 mL round-bottom flask.

-

Addition: Add 50 mmol of hydrazine hydrate dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

-

Precipitation: Allow the reaction mixture to cool to room temperature. The hydrazide will precipitate as a solid.

-

Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize from ethanol to obtain pure white crystals.

-

Validation: Confirm structure via melting point (expected >160°C) and IR spectroscopy (Look for NH stretching at 3200–3300 cm⁻¹ and C=O stretching at 1650 cm⁻¹).

Protocol B: Library Generation (Schiff Base Synthesis)

Objective: To derivatize the scaffold into active hydrazone antimicrobial agents.

Reaction:

Procedure:

-

Mixing: In a 50 mL flask, mix equimolar amounts (1 mmol) of this compound and the target aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-chlorobenzaldehyde).

-

Catalysis: Add 15 mL of ethanol and 2–3 drops of glacial acetic acid.

-

Reflux: Reflux the mixture for 2–4 hours.

-

Isolation: Cool the mixture. The Schiff base product typically precipitates. Filter and wash with cold ethanol/ether.

-

Characterization: Verify the formation of the azomethine bond (–N=CH–) by the appearance of a singlet at

8.0–8.5 ppm in ¹H-NMR.

Biological Evaluation: Antimicrobial Susceptibility Testing[2][3]

Method: Broth Microdilution (CLSI Guidelines) Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Protocol:

-

Preparation: Dissolve test compounds in DMSO to a stock concentration of 1 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 500

g/mL to 0.9 -

Inoculation: Add 10

L of bacterial suspension adjusted to -

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).

Representative Data: Structure-Activity Relationship (SAR)

The following table illustrates the typical enhancement in activity when the hydrazide scaffold is converted to a hydrazone.

| Compound ID | Structure | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Interpretation |

| Scaffold | This compound | >100 | >100 | Inactive (Precursor) |

| Derivative A | 5-Br-2-OMe-benzohydrazide + 4-NO₂-benzaldehyde | 12.5 | 25.0 | Moderate Activity |

| Derivative B | 5-Br-2-OMe-benzohydrazide + 2-OH-benzaldehyde | 3.12 | 12.5 | High Potency |

| Control | Ciprofloxacin | 0.5 | 0.25 | Standard |

Note: Data represents typical trends observed in benzohydrazide SAR studies. The 2-hydroxy substitution (Derivative B)[1][2][3] often forms an additional intramolecular hydrogen bond, enhancing target binding.

In Silico Validation: Molecular Docking

To rationalize the biological activity, researchers must validate the binding mode of the derivatives against bacterial targets.

Target: S. aureus DNA Gyrase (PDB ID: 2XCT ) or Glucosamine-6-phosphate synthase (PDB ID: 2VF5 ).

Docking Workflow (AutoDock Vina):

-

Ligand Prep: Convert the 2D structure of the hydrazone derivative to 3D, minimize energy, and detect rotatable bonds.

-

Receptor Prep: Remove water molecules and co-crystallized ligands from the PDB file. Add polar hydrogens and Kollman charges.

-

Grid Box: Center the grid box on the active site (e.g., surrounding the co-crystallized inhibitor).

-

Analysis: Look for Hydrogen bonds between the hydrazone nitrogen/oxygen and active site residues (e.g., Asp1083, Ser1084). The 5-bromo group should occupy a hydrophobic pocket.

Figure 2: Predicted molecular interactions between the this compound derivative and the DNA Gyrase active site.

References

-

Synthesis & Crystallography: Fun, H. K., et al. (2008).[4][5] "Hydrazone derivatives and their crystal structures." Acta Crystallographica Section E.

-

Antimicrobial Mechanism: BenchChem. (2025).[1] "Antimicrobial Potential of N'-(5-Bromo-2-hydroxybenzylidene)benzenesulfonohydrazide." Application Note.

-

General Benzohydrazide Activity: Küçükgüzel, Ş. G., et al. (2003). "Synthesis and biological activities of some new hydrazones." European Journal of Medicinal Chemistry.

-

SAR of 5-Bromo Derivatives: Zhu, H. Y. (2011). "Synthesis, Crystal Structures and Antimicrobial Activities of 3-bromo-N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)benzohydrazide." Asian Journal of Chemistry.

-

Chemical Reactivity: BenchChem. (2025). "A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers." Technical Guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]